2-Chloro-5-fluoro-N-methylpyridin-4-amine
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Overview
Description
2-Chloro-5-fluoro-N-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, along with a methyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 2-Chloro-5-fluoro-N-methylpyridin-4-amine involves several steps. One common method includes the reaction of 2-chloro-5-fluoropyridine with methylamine under controlled conditions. The reaction typically takes place in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-5-fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-fluoro-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-5-fluoro-N-methylpyridin-4-amine can be compared with other similar compounds such as:
2-Chloro-5-fluoro-N-methylpyrimidin-4-amine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
4-Chloro-2-methylpyrimidine: Another related compound with different substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6ClFN2 |
---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
2-chloro-5-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6ClFN2/c1-9-5-2-6(7)10-3-4(5)8/h2-3H,1H3,(H,9,10) |
InChI Key |
WXJRWEYDQJZRAI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
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